molecular formula C11H20N4O2S2 B7157594 N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide

N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide

Cat. No.: B7157594
M. Wt: 304.4 g/mol
InChI Key: OBADUFRWMRNIFN-UHFFFAOYSA-N
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Description

N-[2-[1-(Thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S2/c1-19(16,17)12-6-5-11-4-2-3-7-15(11)8-10-9-18-14-13-10/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBADUFRWMRNIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCCCN1CC2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine precursor.

    Introduction of Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Substitution: Alkyl halides, polar aprotic solvents.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its activity against certain pathogens.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[1-(thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism.

    Pathways Involved: It can interfere with the biosynthesis of essential biomolecules in pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-(Thiadiazol-4-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide: shares structural similarities with other thiadiazole and piperidine derivatives.

    2-Aminoethyl methacrylate hydrochloride: Another compound with a piperidine ring, used in polymer synthesis.

    3-(Trifluoromethyl)benzylamine: A compound with a similar functional group, used in organic synthesis.

Uniqueness

    This compound: is unique due to its combination of a thiadiazole ring, a piperidine ring, and a methanesulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds.

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